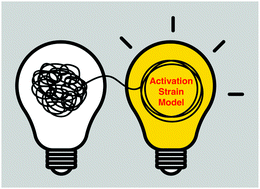Chemical reactivity from an activation strain perspective
Chemical Communications Pub Date: 2021-05-25 DOI: 10.1039/D1CC02042K
Abstract
Chemical reactions are ubiquitous in the universe, they are at the core of life, and they are essential for industrial processes. The drive for a deep understanding of how something occurs, in this case, the mechanism of a chemical reaction and the factors controlling its reactivity, is intrinsically valuable and an innate quality of humans. The level of insight and degree of understanding afforded by computational chemistry cannot be understated. The activation strain model is one of the most powerful tools in our arsenal to obtain unparalleled insight into reactivity. The relative energy of interacting reactants is evaluated along a reaction energy profile and related to the rigidity of the reactants’ molecular structure and the strength of the stabilizing interactions between the deformed reactants: ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ). Owing to the connectedness between the activation strain model and Kohn–Sham molecular orbital theory, one is able to obtain a causal relationship between both the sterics and electronics of the reactants and their mutual reactivity. Only when this is accomplished one can eclipse the phenomenological explanations that are commonplace in the literature and textbooks and begin to rationally tune and optimize chemical transformations. We showcase how the activation strain model is the ideal tool to elucidate fundamental organic reactions, the activation of small molecules by metallylenes, and the cycloaddition reactivity of cyclic diene- and dipolarophiles.

Recommended Literature
- [1] Characteristic interface point defects at transition metal–oxide interfaces†‡
- [2] Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
- [3] Bridge-substituted calix[4]arenes: syntheses, conformations and application†
- [4] CB[8] gated photochromism of a diarylethene derivative containing thiazole orange groups†
- [5] Ceylon. Report of the Acting Government Analyst for the year 1936
- [6] Borazine-based inorganic–organic hybrid cyclomatrix microspheres by silicon/boron exchange precipitation polycondensation†
- [7] Beyond technology: a program for promoting urine-diverting dry toilets in rural areas to support sustainability†
- [8] Broadly tuning Bi3+ emission via crystal field modulation in solid solution compounds (Y,Lu,Sc)VO4:Bi for ultraviolet converted white LEDs
- [9] Behaviour of binary mixtures of an alkyl methanoate+an n-alkane. New experimental values and an interpretation using the UNIFAC model
- [10] Challenges in intermetallics: synthesis, structural characterization, and transitions

Journal Name:Chemical Communications
research_products
-
DL-a-Bromopropionyl-DL-alanine
CAS no.: 31654-38-3
-
CAS no.: 64328-63-8
-
CAS no.: 57707-64-9









